3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol
Description
Properties
Molecular Formula |
C9H18OS |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-(3-methylbutan-2-ylsulfanyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H18OS/c1-6(2)7(3)11-9-4-8(10)5-9/h6-10H,4-5H2,1-3H3 |
InChI Key |
DBKYKCZFBKTJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)SC1CC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-methylbutan-2-thiol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutane derivatives
Substitution: Various substituted cyclobutane compounds
Scientific Research Applications
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutanol Derivatives with Bulky Substituents
A key comparison involves cyclobutan-1-ol derivatives synthesized by McDonald et al. (), such as 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol (3.307i) and 3-(4-(benzyloxy)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol (3.307j). These compounds differ from the target molecule in their substituents:
- 3.307i/j bear aryl and boronate groups, which confer distinct electronic and steric effects.
Sulfanyl-Containing Analogues: 3-Mercaptobutan-2-one
3-Mercaptobutan-2-one (CAS 40789-98-8, ) shares a sulfanyl group but lacks the cyclobutanol framework. Key differences include:
- Reactivity : The ketone group in 3-mercaptobutan-2-one increases electrophilicity, making it more prone to nucleophilic attack compared to the alcohol group in the target compound.
- Stability: Cyclobutanol’s ring strain may render the target compound more reactive in ring-opening reactions, whereas 3-mercaptobutan-2-one’s linear structure favors thiol-mediated redox processes .
Cyclic Alcohols: 1-Methylcyclopentanol
1-Methylcyclopentanol (CAS 1462-03-9, –6) provides a comparison of ring size and substituent effects:
- Ring Strain: Cyclopentanol’s five-membered ring has lower strain than cyclobutanol, leading to higher thermal stability and slower reaction kinetics.
- Physical Properties: The target compound’s smaller ring and sulfanyl group may reduce boiling point and aqueous solubility compared to 1-methylcyclopentanol’s more hydrophobic, less polar structure .
Data Table: Comparative Analysis
Biological Activity
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound with a unique cyclobutane structure and thiol group. This compound has garnered attention due to its distinctive odor and potential biological activities, particularly in ecological and sensory contexts.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₄OS. The compound features:
- A cyclobutane ring .
- A thiol group that contributes to its distinctive odor, often described as "catty" or "savory".
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Ecological Significance
The compound is found in the urine of domestic cats and leopards, serving as a semiochemical important for scent marking. It influences predator-prey interactions and behaviors related to territory and mating through olfactory cues. Its low perception threshold indicates its potency as an odorant, making it significant in ecological studies.
2. Flavor Chemistry
This compound is present in various foods, such as coffee and wines, where it contributes to flavor profiles. Its role in food science highlights its importance in sensory analysis and consumer preferences.
3. Potential Therapeutic Applications
Emerging studies suggest the compound may have antimicrobial and anticancer properties. These properties are currently under investigation, with preliminary findings indicating potential interactions with specific biological systems.
The biological activity of this compound is believed to involve:
- Interaction with olfactory receptors influencing behavior.
- Modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological implications of this compound:
Case Study 1: Ecological Impact
A study on the ecological role of this compound demonstrated its effect on the mating behavior of domestic cats. The presence of this compound in urine significantly influenced territorial marking and mating calls, suggesting its role in communication among felids.
Case Study 2: Flavor Profile Analysis
In a sensory analysis of coffee, researchers identified that the presence of this compound correlates with consumer preference for specific flavor notes. The study used gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of the compound in various coffee samples.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Mercaptohexan-1-ol | C₆H₁₄OS | Antimicrobial properties |
| 4-Mercaptobutanol | C₄H₁₀OS | Flavor enhancer in food science |
| 2-Mercaptoethanol | C₂H₆OS | Important in biochemical assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
